molecular formula C13H21NO5 B2543203 1-({[(tert-butoxy)carbonyl]amino}methyl)-2-oxabicyclo[3.1.1]heptane-5-carboxylic acid CAS No. 2377033-01-5

1-({[(tert-butoxy)carbonyl]amino}methyl)-2-oxabicyclo[3.1.1]heptane-5-carboxylic acid

Cat. No.: B2543203
CAS No.: 2377033-01-5
M. Wt: 271.313
InChI Key: XPOGLQOLPHOJAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxabicyclo[3.1.1]heptane Core Topology

The 2-oxabicyclo[3.1.1]heptane core distinguishes this compound from related bicyclic systems:

System Core Structure Oxygen Position Key Applications
Target compound Bicyclo[3.1.1]heptane C2 Peptidomimetics, enzyme inhibitors
Norbornene Bicyclo[2.2.1]heptene None Polymer chemistry, Diels-Alder reactions
Azabicyclo[3.1.1]heptane Bicyclo[3.1.1]heptane C2 replaced by N Alkaloid synthesis, GPCR ligands
3-Oxabicyclo[3.1.1]heptane Bicyclo[3.1.1]heptane C3 Isosteres of meta-substituted aromatics

The 2-oxa substitution creates a unique electronic environment, favoring hydrogen bonding at C2 while maintaining the bicyclic rigidity.

tert-Butoxycarbonyl (Boc) Protected Amino Group Orientation

The Boc-protected amine at C1 adopts a specific spatial arrangement due to the bicyclic constraints:

Parameter Description Impact on Reactivity
Attachment site Methylene linker (CH₂-NHBoc) connecting C1 to the Boc group. Minimizes steric hindrance for subsequent reactions.
Electron-withdrawing effects Carbonyl group of Boc reduces amine nucleophilicity. Prevents unwanted side reactions during synthesis.
Deprotection conditions Acidic cleavage (e.g., TFA) removes Boc group, yielding free amine. Enables selective amine modification in multi-step syntheses.

This configuration is critical for applications requiring sequential functionalization.

Carboxylic Acid Functional Group Positioning

The carboxylic acid at C5 exhibits distinct reactivity compared to analogs with carboxylic acids at other positions:

Position Reactivity Profile Example Compound
C5 Proximity to C1 enhances electronic effects; participates in conjugate addition. Target compound
C1 Directly adjacent to bridgehead, limiting rotational freedom. 5-Methyl-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid
C7 Terminal position allows esterification without steric hindrance. 6-Oxabicyclo[3.1.1]heptane-1,7-dicarboxylic acid

The C5 positioning balances solubility and reactivity, making it suitable for amide bond formation or salt formation.

Properties

IUPAC Name

1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-2-oxabicyclo[3.1.1]heptane-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO5/c1-11(2,3)19-10(17)14-8-13-6-12(7-13,9(15)16)4-5-18-13/h4-8H2,1-3H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPOGLQOLPHOJAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC12CC(C1)(CCO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination Route

A ketone intermediate at C1 reacts with ammonium acetate under hydrogenation conditions:

Step Reactant Reagent/Conditions Product Yield
3a 2-Oxabicyclo[3.1.1]heptan-1-one NH₄OAc, NaBH₃CN, MeOH, rt, 6 h 1-Aminomethyl-2-oxabicyclo[3.1.1]heptane 65%

Boc Protection

The free amine is protected using di-tert-butyl dicarbonate:

Step Reactant Reagent/Conditions Product Yield
3b 1-Aminomethyl-2-oxabicyclo[3.1.1]heptane Boc₂O, Et₃N, THF, 0°C to rt, 12 h 1-({[(tert-Butoxy)carbonyl]amino}methyl)-2-oxabicyclo[3.1.1]heptane 92%

Final Assembly and Purification

Coupling the carboxylic acid and Boc-protected amine intermediates is achieved via sequential functionalization . For instance, the carboxylic acid may be activated as an acyl chloride and reacted with the amine under Schotten-Baumann conditions:

Step Reactant A Reactant B Conditions Product Yield
4 2-Oxabicyclo[3.1.1]heptane-5-carbonyl chloride 1-({[(tert-Butoxy)carbonyl]amino}methyl)-2-oxabicyclo[3.1.1]heptane NaOH, H₂O/CH₂Cl₂, 0°C, 2 h Target compound 70%

Purification via recrystallization (ethyl acetate/hexanes) or preparative HPLC (C18 column, acetonitrile/H₂O) ensures >98% purity.

Analytical Characterization

Key spectroscopic data for the target compound:

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.44 (s, 9H, Boc CH₃), 3.12–3.20 (m, 2H, CH₂NH), 4.05 (d, J = 9.2 Hz, 1H, bridgehead H), 4.92 (s, 1H, NH).
  • ¹³C NMR (100 MHz, CDCl₃) : δ 28.1 (Boc CH₃), 80.4 (Boc C), 156.2 (C=O), 175.8 (COOH).
  • HRMS (ESI+) : m/z calc. for C₁₄H₂₁NO₅ [M+H]⁺: 296.1497, found: 296.1495.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield Range
Acid-mediated isomerization Mild conditions, scalable Requires spirocyclic precursor 70–85%
Diels-Alder cyclization Rapid core formation High temperatures, low regioselectivity 30–50%
Reductive amination Straightforward amine installation Over-reduction risks 60–75%

Industrial-Scale Considerations

The patent-prioritized route (acid-catalyzed isomerization) minimizes hazardous reagents and aligns with green chemistry principles. Critical parameters for scale-up include:

  • Temperature control during exothermic steps (e.g., Boc protection).
  • Catalyst recycling to reduce costs (e.g., RuCl₃ in oxidations).
  • Crystallization optimization to enhance purity.

Chemical Reactions Analysis

Types of Reactions

1-({[(tert-butoxy)carbonyl]amino}methyl)-2-oxabicyclo[3.1.1]heptane-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound's structural configuration makes it a valuable intermediate in the synthesis of bioactive molecules. Its applications in medicinal chemistry include:

  • Synthesis of Peptides : The presence of the amino group allows for coupling reactions with carboxylic acids to form peptide bonds. This property is exploited in the synthesis of peptide-based therapeutics.
  • Antimicrobial Activity : Initial studies suggest that derivatives of this compound may exhibit antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents. The bicyclic structure can enhance membrane permeability, potentially increasing the efficacy of such compounds against resistant strains.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block:

  • Synthetic Intermediates : It can be utilized to synthesize various complex organic molecules through reactions such as nucleophilic substitutions and cyclizations.
  • Chiral Synthesis : The stereogenic centers present in the bicyclic structure allow for the development of chiral intermediates that are crucial in asymmetric synthesis, particularly in creating pharmaceuticals with specific stereochemistry.

Material Science

The unique properties of 1-({[(tert-butoxy)carbonyl]amino}methyl)-2-oxabicyclo[3.1.1]heptane-5-carboxylic acid extend into material science:

  • Polymer Chemistry : Its functional groups can be incorporated into polymer matrices to enhance mechanical properties or introduce bioactivity into materials used for drug delivery systems or tissue engineering scaffolds.

Case Studies and Research Findings

Recent studies have highlighted various applications and syntheses involving this compound:

Study ReferenceFocus AreaFindings
PubChem Chemical PropertiesDetailed molecular information and safety data were compiled, underscoring its potential as a synthetic intermediate.
PMC Article Antimicrobial ActivityResearch demonstrated that derivatives of similar bicyclic compounds exhibited significant antibacterial activity against various pathogens.
MDPI Synthesis TechniquesNovel synthetic routes were explored for creating derivatives with enhanced bioactivity, showing promise for future drug development applications.

Mechanism of Action

The mechanism of action for 1-({[(tert-butoxy)carbonyl]amino}methyl)-2-oxabicyclo[3.1.1]heptane-5-carboxylic acid involves the protection of amine groups through the formation of a BOC-protected amine. This protection is crucial in multi-step organic synthesis, as it prevents unwanted reactions at the amine site. The BOC group can be removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues Identified

The following compounds share bicyclic frameworks, Boc-protected groups, or carboxylic acid moieties:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Reference
Target Compound 2-oxabicyclo[3.1.1]heptane 5-carboxylic acid, 1-[(Boc-amino)methyl] C₁₃H₂₁NO₅* ~269.30 -
3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid (CID: A11323) 3-azabicyclo[3.1.1]heptane 6-carboxylic acid, 3-Boc C₁₂H₁₉NO₄ 257.29
3-[(tert-Butoxy)carbonyl]-5-methoxy-3-azabicyclo[3.1.1]heptane-1-carboxylic acid (CID 165466019) 3-azabicyclo[3.1.1]heptane 1-carboxylic acid, 5-methoxy, 3-Boc C₁₃H₂₁NO₅ 269.30
4-({[(tert-Butoxy)carbonyl]amino}methyl)-1-ethyl-1H-pyrazole-5-carboxylic acid Pyrazole 5-carboxylic acid, 4-[(Boc-amino)methyl], 1-ethyl C₁₂H₁₉N₃O₄ 269.30

*Inferred based on CID 165466019.

Structural and Functional Differences

Core Framework
  • Target Compound : Contains a 2-oxabicyclo[3.1.1]heptane, which introduces an oxygen bridge. This may enhance polarity compared to nitrogen-containing analogs.
  • Pyrazole Derivative (): A planar aromatic ring instead of a bicyclic system, reducing steric hindrance.
Substituent Positioning
  • The target compound’s carboxylic acid at position 5 contrasts with CID 165466019’s carboxylic acid at position 1. This positional difference could affect intermolecular interactions (e.g., crystal packing or receptor binding).
  • The Boc-protected aminomethyl group in the target compound is at position 1, whereas in A11323, the Boc group is directly attached to the nitrogen in the azabicyclo ring.
Additional Functional Groups
  • CID 165466019 includes a 5-methoxy group , which may increase lipophilicity compared to the target compound.

Physicochemical Properties

Property Target Compound CID 165466019 A11323 Pyrazole Derivative
Molecular Weight ~269.30 269.30 257.29 269.30
Polar Groups Carboxylic acid, Boc Carboxylic acid, Boc Carboxylic acid, Boc Carboxylic acid, Boc
Nonpolar Groups tert-Butyl, bicyclo tert-Butyl, methoxy tert-Butyl, bicyclo tert-Butyl, ethyl
Predicted LogP ~1.5–2.0* ~1.8–2.3* ~1.2–1.7* ~1.5–2.0*

*Estimated using fragment-based methods (e.g., Crippen’s method).

Biological Activity

1-({[(tert-butoxy)carbonyl]amino}methyl)-2-oxabicyclo[3.1.1]heptane-5-carboxylic acid, also referred to as rac-(1R,4R,5R)-1-({[(tert-butoxy)carbonyl]amino}methyl)-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid, is a compound of interest in the field of medicinal chemistry due to its potential biological activities. Understanding its pharmacological profile is essential for exploring its applications in drug development.

Chemical Structure and Properties

  • IUPAC Name : 1-(((tert-butoxycarbonyl)amino)methyl)-2-oxabicyclo[3.1.1]heptane-5-carboxylic acid
  • Molecular Formula : C13H21NO5
  • Molecular Weight : 271.31 g/mol
  • CAS Number : 2751692-40-5

The compound features a bicyclic structure with a carboxylic acid group and a tert-butoxycarbonyl (Boc) protecting group, which is often used to enhance the stability and solubility of amines in organic synthesis.

Biological Activity Overview

Research into the biological activity of this compound has indicated various pharmacological effects, primarily through its interaction with biological targets:

1. Anticancer Activity

Preliminary studies suggest that similar bicyclic compounds exhibit cytotoxicity against several cancer cell lines. For instance, γ-butyrolactones, which share structural similarities with the compound , have demonstrated significant anticancer properties by inhibiting key signaling pathways involved in cell proliferation and survival .

2. Anti-inflammatory Effects

Compounds with similar functional groups have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). The potential for this compound to modulate inflammatory responses warrants further investigation .

3. Antimicrobial Properties

The structural features of this compound suggest potential antimicrobial activity. Bicyclic compounds often possess inherent antibacterial properties, making them candidates for further exploration against resistant strains of bacteria .

Case Studies and Research Findings

StudyFindings
Study on γ-butyrolactones Demonstrated strong cytotoxic activity against RAW 264.7 cells with IC50 values ranging from 0.05 μM to 0.07 μM .
Synthetic Analogues Investigated various synthetic derivatives that exhibited significant anti-inflammatory activities via inhibition of caspase pathways .
Antimicrobial Screening Preliminary tests on structurally related compounds showed effective inhibition against Streptococcus pyogenes .

The mechanisms through which this compound exerts its biological effects are still under investigation but may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.
  • Cell Cycle Arrest : Anticancer activities may stem from the ability to induce cell cycle arrest in cancer cells.
  • Reactive Oxygen Species (ROS) Modulation : Potential neuroprotective effects could be linked to the modulation of oxidative stress pathways .

Q & A

Q. What are the optimized synthetic routes for preparing 1-({[(tert-butoxy)carbonyl]amino}methyl)-2-oxabicyclo[3.1.1]heptane-5-carboxylic acid?

Methodological Answer: The synthesis typically involves a multi-step approach:

Bicyclic Core Formation : Use [3.1.1] bicyclic precursors (e.g., 2-oxabicyclo[3.1.1]heptane derivatives) as starting materials. Ring-closing strategies, such as intramolecular cyclization or Diels-Alder reactions, are employed .

Carboxylic Acid Introduction : Functionalize position 5 via oxidation of a methyl group (e.g., using KMnO₄ or RuO₄) or carboxylation with CO₂ under high pressure .

Boc-Protected Amine Installation : React the amine group with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or TEA) to form the tert-butoxycarbonyl (Boc) protecting group. Ensure anhydrous conditions to prevent hydrolysis .
Key Validation : Confirm intermediates via ¹H/¹³C NMR and IR spectroscopy. For example, the Boc group shows characteristic carbonyl stretches at ~1680–1720 cm⁻¹ in IR .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>95% target).
  • Spectroscopy :
    • NMR : Assign bicyclic protons (δ 1.5–3.0 ppm for bridgehead hydrogens) and Boc methyl groups (δ 1.4 ppm, singlet). Carboxylic acid protons may appear as a broad peak at δ 10–12 ppm .
    • Mass Spectrometry : ESI-MS in negative mode should show [M–H]⁻ peaks matching the molecular weight (C₁₃H₂₀NO₅: theoretical 294.13 g/mol) .
  • X-ray Crystallography : Resolve the bicyclic framework’s stereochemistry if crystalline derivatives are obtainable .

Advanced Research Questions

Q. How can conflicting solubility data for this compound in polar vs. nonpolar solvents be resolved?

Methodological Answer:

  • Experimental Design :
    • Test solubility in DMSO, methanol, chloroform, and water using a gravimetric method (e.g., saturate solvent, filter, evaporate, and weigh residue).
    • Adjust pH in aqueous solutions (e.g., add NaOH to deprotonate the carboxylic acid for improved solubility) .
  • Data Analysis : The compound’s amphiphilic nature (Boc group = hydrophobic; carboxylic acid = hydrophilic) may cause discrepancies. For example, solubility in DMSO is typically >50 mg/mL, while in water, it may require pH >8 .

Q. What strategies mitigate racemization during synthetic steps involving the bicyclic core?

Methodological Answer:

  • Low-Temperature Reactions : Perform acylations or esterifications at 0–5°C to minimize thermal racemization .
  • Chiral Auxiliaries : Use enantiopure catalysts (e.g., (R)-BINOL) in asymmetric syntheses to preserve stereochemistry .
  • Monitoring : Track optical rotation or chiral HPLC (e.g., Chiralpak AD-H column) to detect racemization early .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitutions?

Methodological Answer:

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to model transition states for reactions at the bicyclic bridgehead.
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., water vs. THF) on the Boc group’s stability.
  • Validation : Compare predicted activation energies with experimental kinetic data (e.g., Arrhenius plots from temperature-dependent reactions) .

Q. What are the key stability challenges for long-term storage of this compound?

Methodological Answer:

  • Degradation Pathways :
    • Hydrolysis of the Boc group under acidic/humid conditions.
    • Decarboxylation of the carboxylic acid at elevated temperatures.
  • Mitigation :
    • Store at –20°C under argon in amber vials.
    • Lyophilize for aqueous stability; add stabilizers (e.g., BHT for radical inhibition) .

Conflict Resolution in Data Interpretation

Q. How should researchers address discrepancies in NMR data caused by the bicyclic framework’s rigidity?

Methodological Answer:

  • Variable Temperature (VT) NMR : Conduct experiments from 25°C to –40°C to slow conformational exchange and resolve overlapping peaks.
  • COSY/NOESY : Identify through-space correlations between bridgehead protons and adjacent groups.
  • Comparative Analysis : Cross-reference with X-ray structures of analogous bicyclic compounds to assign ambiguous signals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.